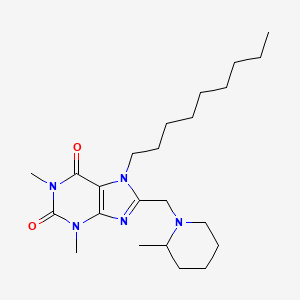
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H39N5O2 and its molecular weight is 417.598. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research indicates that derivatives of 1,3-dimethyl-purine-2,6-dione have been evaluated for their potential psychotropic activity, particularly focusing on their affinity and selectivity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have been identified as potential ligands for these receptors, displaying anxiolytic and antidepressant properties through in vivo models such as the forced swim test and the four-plate test (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects. These effects were observed in vivo models, including the writhing syndrome and formalin tests, suggesting that these compounds could serve as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antioxidant Activity and DNA Cleavage
Coumarin-purine hybrids have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage capability. Specifically, derivatives have shown significant DPPH scavenging activity, suggesting potential antioxidant applications. Moreover, the structure of these compounds has been elucidated using X-ray diffraction, DFT studies, and Hirshfeld surface analysis, indicating a reliable correlation between experimental and theoretical data (Mangasuli et al., 2019).
Interaction with Metal Ions
Studies on purine derivatives, such as 1,3-dimethyl-8-azaxanthine, have explored their interactions with divalent metal cations, revealing the formation of complexes that may have implications for understanding the behavior of these compounds in biological systems and their potential pharmaceutical applications (Maldonado et al., 2009).
properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O2/c1-5-6-7-8-9-10-12-16-28-19(17-27-15-13-11-14-18(27)2)24-21-20(28)22(29)26(4)23(30)25(21)3/h18H,5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDGREILBAHSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


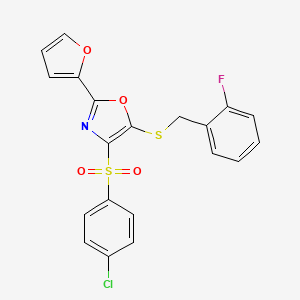
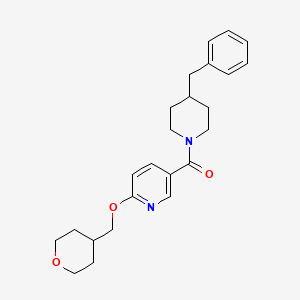
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
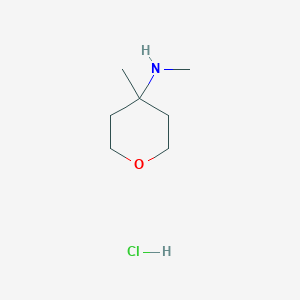
![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)

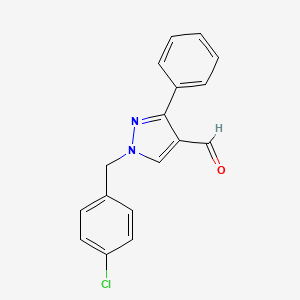


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
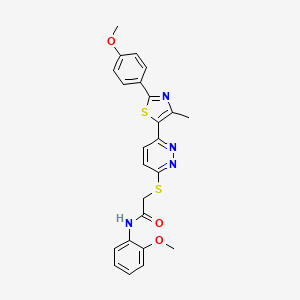
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)